4-Methylthio-1,2-dithiolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75679-69-5 |
|---|---|
Molecular Formula |
C4H8S3 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
4-methylsulfanyldithiolane |
InChI |
InChI=1S/C4H8S3/c1-5-4-2-6-7-3-4/h4H,2-3H2,1H3 |
InChI Key |
JRRLOZZRIAGLOB-UHFFFAOYSA-N |
SMILES |
CSC1CSSC1 |
Canonical SMILES |
CSC1CSSC1 |
Other CAS No. |
75679-69-5 |
Synonyms |
4-methylthio-1,2-dithiolane charatoxin |
Origin of Product |
United States |
Contextualization of 1,2 Dithiolanes in Organosulfur Chemistry and Natural Products Research
The 1,2-dithiolane (B1197483) is a five-membered heterocyclic compound featuring a disulfide bond within its saturated ring structure. wikipedia.orgnih.gov This structural motif is of fundamental interest in organosulfur chemistry due to the inherent strain in the disulfide bond, which imparts unique chemical reactivity. Unlike the more stable, larger ring systems or linear disulfides, the constrained geometry of the 1,2-dithiolane ring makes it susceptible to ring-opening reactions, polymerization, and redox chemistry.
In the realm of natural products research, 1,2-dithiolane derivatives are well-represented and exhibit a range of biological activities. wikipedia.org Prominent examples include lipoic acid, a vital cofactor in aerobic metabolism, and asparagusic acid, found in asparagus, which is a subject of ongoing research for its potential therapeutic properties. wikipedia.orgmdpi.com The natural occurrence of these compounds underscores the importance of the 1,2-dithiolane scaffold in biological processes and provides inspiration for the synthesis and investigation of novel analogues.
Historical Trajectories and Milestones in 4 Methylthio 1,2 Dithiolane Studies
The study of 4-Methylthio-1,2-dithiolane has specific roots in the exploration of natural products with interesting biological effects. A significant milestone in the investigation of this compound was its identification as a potent, odoriferous photosynthesis inhibitor isolated from the green alga Chara globularis. tandfonline.comtandfonline.com
Early synthetic routes to this compound were reported to be low in yield and relied on starting materials that were not readily accessible. tandfonline.com A notable advancement came in 1986 with the development of a more straightforward and higher-yield synthesis starting from allyl methyl sulfide (B99878). tandfonline.comtandfonline.com This improved synthetic pathway facilitated further study of the compound and its derivatives. The synthesis involved the bromination of allyl methyl sulfide, followed by oxidation and subsequent reaction with sodium trithiocarbonate, reduction, and finally cyclization to yield this compound. tandfonline.com This development was crucial for enabling more detailed investigations into its chemical and biological properties.
Current Research Imperatives and Emerging Frontiers for 4 Methylthio 1,2 Dithiolane
Isolation and Characterization from Botanical Sources
Specific Algal Species and Chemotaxonomic Significance (e.g., Chara globularis)
The primary botanical source of this compound is the freshwater green alga Chara globularis (also known as charatoxin). ontosight.airesearchgate.net This compound, along with the related 5-methylthio-1,2,3-trithiane, is responsible for the characteristic pungent odor of this alga. agrimaroc.orgiwaponline.com The presence of these unique sulfur compounds in Chara globularis is of chemotaxonomic significance, helping to distinguish it within the Characeae family.
The isolation of this compound from Chara globularis has been a subject of scientific investigation. agrimaroc.orgtandfonline.com Studies have shown that this compound plays a crucial role in the alga's dominance within its ecosystem. It acts as a potent photosynthesis inhibitor, which likely helps to eliminate competitive algal species. acs.org The presence of such allelopathic compounds highlights the sophisticated chemical defense mechanisms evolved by some algae. untumbes.edu.pe
| Compound | Source Organism | Ecological Role |
| This compound | Chara globularis | Photosynthesis inhibitor, Allelopathic agent |
| 5-Methylthio-1,2,3-trithiane | Chara globularis | Contributes to pungent odor |
Other Plant Families and Their Sulfur Metabolite Profiles
While this compound is most famously associated with Chara globularis, other plant families are also known to produce a variety of sulfur-containing metabolites, including other 1,2-dithiolane derivatives. A well-known example is asparagusic acid (1,2-dithiolane-4-carboxylic acid), found in asparagus (Asparagus officinalis). researchgate.netontosight.aiwikipedia.org This compound and its derivatives are responsible for the characteristic odor in the urine of some individuals after consuming asparagus. researchgate.net
The genus Allium, which includes garlic and onions, is also rich in sulfur compounds, although these are typically open-chain sulfur compounds rather than cyclic dithiolanes. ontosight.ai These compounds are known for their antimicrobial properties and contribute to the plants' defense mechanisms. ontosight.ai The presence of diverse sulfur metabolites across different plant families underscores their importance in plant defense and ecological interactions.
Microbial and Other Biological Origins of 1,2-Dithiolane Compounds
Beyond the plant kingdom, 1,2-dithiolane derivatives are found in a range of biological systems. Lipoic acid, a vital coenzyme in aerobic metabolism, is a well-known 1,2-dithiolane derivative synthesized by a wide variety of organisms, including mammals. wikipedia.org
In the microbial world, certain bacteria are capable of producing and metabolizing sulfur compounds. While direct microbial synthesis of this compound has not been extensively documented, microorganisms play a crucial role in the broader sulfur cycle, which involves the transformation of various organic and inorganic sulfur compounds. nih.govxmu.edu.cn Some bacteria can utilize sulfur-containing organic matter as a source of sulfur for growth. sdu.dk
Environmental Contexts and Biogeochemical Cycling of Sulfur-Containing Metabolites
The presence of compounds like this compound in aquatic environments is intrinsically linked to the biogeochemical cycling of sulfur. ontosight.ai The sulfur cycle involves a complex series of transformations between different oxidation states of sulfur, driven by both biological and chemical processes. nih.govfrontiersin.org
In aquatic ecosystems, particularly in anoxic sediments, microbial activity is a key driver of sulfur transformations. frontiersin.org The degradation of organic matter containing sulfur, such as dead algae, can release reduced sulfur compounds into the environment. sdu.dk These compounds can then be oxidized or further transformed by other microorganisms. nih.govfrontiersin.org
Elucidation of Precursor Compounds and Enzymatic Transformations
Direct experimental evidence detailing the specific precursors and enzymatic steps in the biosynthesis of this compound is scarce. However, by drawing parallels with the biosynthesis of structurally related sulfur compounds, particularly asparagusic acid (1,2-dithiolane-4-carboxylic acid) from Asparagus officinalis, and considering the general principles of sulfur metabolism in algae, a putative pathway can be outlined.
For the related compound, asparagusic acid, biosynthetic studies have indicated that isobutyric acid serves as a key precursor. anr.fr This suggests that the carbon skeleton of this compound may also originate from amino acid metabolism, potentially from precursors like valine or a related branched-chain amino acid.
The sulfur atoms are almost certainly derived from the general sulfur assimilation pathway. In algae, this process begins with the uptake of inorganic sulfate (B86663) (SO₄²⁻) from the environment. researchgate.netfrontiersin.org This sulfate is then activated and subsequently reduced to sulfide (B99878) (S²⁻). The sulfide is then incorporated into an organic molecule, typically forming the amino acid cysteine, which serves as the primary donor of reduced sulfur for the biosynthesis of other sulfur-containing compounds, including methionine. frontiersin.orgnih.gov Therefore, cysteine and/or methionine are the most probable direct precursors for the sulfur atoms in the 1,2-dithiolane ring and the methylthio group.
The enzymatic transformations required would involve several key steps, likely catalyzed by specialized enzymes. These would include the formation of the carbon backbone, the introduction of two thiol groups (which will later form the disulfide bridge), and the attachment of the methylthio group. The enzymes responsible for these transformations are yet to be identified and characterized in Chara globularis.
Table 1: Proposed Precursors for this compound Biosynthesis
| Component | Probable Precursor(s) | Metabolic Origin |
| Carbon Skeleton | Branched-chain amino acids (e.g., Valine-derived intermediate) | Amino Acid Metabolism |
| Dithiolane Sulfur Atoms | Cysteine | Sulfur Assimilation Pathway |
| Methylthio Group | Methionine (via S-adenosylmethionine - SAM) | Sulfur Assimilation/Amino Acid Metabolism |
Proposed Biosynthetic Routes to the 1,2-Dithiolane Ring System
The formation of the 1,2-dithiolane ring is a critical step in the biosynthesis of this compound. This five-membered ring containing a disulfide bond is also a feature of other important natural products like lipoic acid and asparagusic acid. The biosynthesis of these related compounds provides a model for the potential routes to the 1,2-dithiolane ring.
One plausible mechanism involves the enzymatic oxidation of a dithiol precursor, 1,3-propanedithiol (B87085) substituted at the 2-position with a methylthio group. This oxidation would form the disulfide bridge, thereby closing the ring. The enzymes catalyzing such reactions are often oxidoreductases, which can utilize molecular oxygen or other cellular oxidizing agents.
Another possibility involves a more complex enzymatic machinery, similar to that seen in the biosynthesis of some polyketide natural products that incorporate sulfur. For instance, the formation of the 1,3-dioxo-1,2-dithiolane moiety in the antitumor antibiotic leinamycin (B1244377) involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. researchgate.net While this compound is a much simpler molecule, it is conceivable that a specialized enzyme or enzyme complex in Chara globularis facilitates the precise positioning and reaction of the sulfur atoms on the carbon backbone.
The introduction of the methylthio (-SCH₃) group likely occurs via a methylation reaction, with S-adenosylmethionine (SAM) being the most common methyl group donor in biological systems. This methylation could happen either before or after the formation of the dithiolane ring.
Genetic Regulation of Biosynthetic Enzymes and Pathways
The genetic basis for the biosynthesis of this compound in Chara globularis is currently unknown. There have been no studies identifying the specific genes or gene clusters responsible for producing this compound. In many microorganisms and plants, the genes for the biosynthesis of a specific natural product are often found clustered together on the chromosome, which facilitates their co-regulation.
It is plausible that the expression of the biosynthetic genes for this compound is regulated in response to specific environmental or developmental cues. For example, since the compound has been shown to have allelopathic properties by inhibiting photosynthesis in competing algae, its production might be upregulated under conditions of high competition. researchgate.netpensoft.net
Future research involving the sequencing of the Chara globularis genome and transcriptomic analysis under different conditions could help to identify candidate genes involved in this pathway. Studies on the genetic regulation of sulfur metabolism in algae, in general, indicate complex control mechanisms to maintain sulfur homeostasis, which would undoubtedly influence the production of sulfur-containing secondary metabolites like this compound. researchgate.net
Interconnection with General Sulfur Metabolism in Producer Organisms
The biosynthesis of this compound is intrinsically linked to the central sulfur metabolism of the producing organism, Chara globularis. As mentioned, the primary source of sulfur is inorganic sulfate, which is assimilated into cysteine and methionine. frontiersin.orgnih.gov These amino acids are not only building blocks for proteins but also serve as the primary sulfur donors for a vast array of other sulfur-containing molecules, including coenzymes, vitamins, and secondary metabolites.
The pathway would draw on the cellular pools of cysteine and S-adenosylmethionine (SAM). The biosynthesis of SAM itself is dependent on the availability of methionine and ATP. Thus, the production of this compound is metabolically connected to both sulfur and energy metabolism.
Synthetic Chemistry of 4 Methylthio 1,2 Dithiolane and Its Analogues
Established Synthetic Methodologies for 4-Methylthio-1,2-dithiolane
The preparation of this compound has been approached through various synthetic strategies, aiming for efficiency and accessibility.
Another previously reported synthesis was noted for its low yield and reliance on the less accessible starting material, 1,2,3-propanetrithiol. tandfonline.com This highlights the significance of developing more efficient and practical synthetic routes.
Derivatives of this compound, such as this compound 1-oxide, 4-methylsulfonyl-1,2-dithiolane, and 4-methylsulfonyl-1,2-dithiolane 1,1-dioxide, have also been successfully prepared. tandfonline.comtandfonline.com
A general method for synthesizing 1,2-dithiolanes has been established from 1,3-diols. tandfonline.com This involves the reaction of the diol with thiourea (B124793) and hydrogen iodide, followed by air oxidation catalyzed by ferric chloride. thieme-connect.com
| Starting Material | Key Intermediates | Reagents | Overall Yield |
| Allyl methyl sulfide (B99878) | 1,3-dibromo-2-(methylthio)propane, 1,3-dibromo-2-(methylsulfinyl)propane, 2-methylthio-1,3-propanedithiol | Bromine, m-CPBA, Sodium trithiocarbonate, LiAlH4, Iodine | 76% tandfonline.comtandfonline.com |
| 1,2,3-Propanetrithiol | - | - | Low tandfonline.com |
| 1,3-Diols | - | Thiourea, HI, FeCl3 (catalyst) | - |
The development of environmentally benign synthetic methods is a growing area of interest. While specific chemo-enzymatic routes for this compound are not extensively detailed in the provided information, the use of enzymes for the synthesis of related compounds has been explored. For instance, the proteolytic enzyme papain has been used to synthesize co-oligomers of L-methionine and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid. nih.gov This suggests potential for enzymatic approaches in the synthesis of dithiolane derivatives.
Green chemistry principles, such as using solvent-free conditions and efficient catalysts, are being applied to the synthesis of various heterocyclic compounds. researchgate.netunivpancasila.ac.id For example, a green method for the synthesis of 2-arylbenzothiazoles utilizes a grindstone technique under solvent-free conditions. researchgate.net While a direct application to this compound is not specified, these methodologies represent a promising direction for future synthetic efforts to reduce the environmental impact.
Rational Design and Laboratory Synthesis of Structural Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Modifications to the 1,2-dithiolane (B1197483) ring itself can significantly impact the properties of the molecule. This can include ring expansion to form 1,2-dithianes or the introduction of substituents onto the ring. tandfonline.com For example, introducing a methyl group to the dithiolane ring has been explored in the synthesis of various analogues. tandfonline.com
The synthesis of 1,2-dithiolane derivatives can be achieved through several methods. One approach involves the reaction of 1,3-dichloro compounds with sodium disulfide. thieme-connect.com Another general route to 1,2-dithiolanes is from 1,3-diols, which can be converted to the corresponding dithiols and then cyclized. tandfonline.comthieme-connect.com
Furthermore, the synthesis of fused ring systems containing the dithiolane moiety has been investigated. thieme-connect.com The chemistry of dithiols is central to the synthesis of a wide array of sulfur-containing heterocycles, including those with modified ring systems. thieme-connect.com
While the provided information primarily focuses on the methylthio substituent, the synthesis of analogues with different groups at the 4-position of the 1,2-dithiolane ring is a logical extension for structure-activity relationship studies. The synthesis of 4-substituted 1,2-dithiolanes can be approached by starting with appropriately substituted 1,3-dihalopropanes or 1,3-diols.
For instance, the synthesis of 1,2-dithiolane-4-carboxylic acid has been reported, which involves the formation of dihydroasparagusic acid as an intermediate from a dibromide precursor, followed by cyclization. nih.gov This carboxylic acid functionality can then be further modified to create a library of derivatives. nih.gov
The synthesis of chiral α-amino acids containing the 1,2-dithiolane ring system is of interest for peptide and medicinal chemistry. nih.gov The first synthesis of N- and C-protected derivatives of (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp) and its 1,3-dithiolic form has been reported. nih.gov This opens the door to incorporating this unique amino acid analogue into peptides.
Stereoselective synthesis is crucial for preparing enantiomerically pure compounds, which is often necessary for biological applications. Methods for stereoselective synthesis of substituted heterocycles are well-established. For example, an efficient one-pot stereoselective synthesis of 2,6-disubstituted-4-thiocyanatotetrahydropyrans has been developed. eurekaselect.com Similar strategies could potentially be adapted for the stereoselective synthesis of this compound analogues.
The synthesis of stereoisomerically pure indolizidines has been achieved through asymmetric dihydroxylation of alkenyl pyrrolidines, demonstrating a powerful strategy for controlling stereochemistry in complex heterocyclic systems. nih.gov
Strategies for Improved Yields and Scalability in Laboratory Synthesis
The efficient synthesis of this compound and its analogues is crucial for enabling further research and application. Strategies to improve reaction yields and ensure scalability are paramount in laboratory and potential industrial settings. Research in this area has focused on optimizing reaction conditions, developing novel synthetic routes, and employing modern synthetic techniques to enhance efficiency and purity.
A common challenge in the synthesis of 1,2-dithiolanes is the propensity for auto-polymerization, which can significantly lower the yield of the desired monomeric compound. nih.gov Therefore, synthetic strategies often aim to minimize harsh reaction conditions and lengthy purification processes that can promote polymerization.
Recent advancements have led to several strategies that offer improved yields and scalability for the synthesis of substituted 1,2-dithiolanes, which can be adapted for the preparation of this compound.
A highly effective and scalable one-step synthesis for various functionalized 1,2-dithiolanes has been developed, starting from readily accessible 1,3-bis-tert-butyl thioethers. nih.govrsc.org This method utilizes bromine as a reagent to induce a deprotection-disulfide formation sequence. The reaction proceeds rapidly under mild conditions. nih.gov Optimization of this reaction has demonstrated a significant impact on the yield. For instance, the addition of hydrated silica (B1680970) gel to the reaction mixture was found to improve the isolated yield of 4-hydroxy-4-phenyl-1,2-dithiolane from 52% to 77%. nih.govrsc.org The silica gel is thought to act as a scavenger for reactive byproducts. nih.gov This method has proven to be efficient on a multigram scale, which is beneficial for applications requiring larger quantities of 1,2-dithiolanes. nih.gov
For the specific introduction of a methylthio group, a one-pot procedure for the synthesis of 4-methylthio-5-substituted-3H-1,2-dithiole-3-thiones from terminal alkynes has been reported. mdpi.com In this process, quenching the reaction with methyl iodide leads to the stable 4-methylthio derivatives in good yields. mdpi.com While this produces a related dithiolethione, the strategy of introducing the methylthio group via quenching with an electrophile is a valuable concept.
Another strategy involves the synthesis of a stable precursor that can be converted to the 1,2-dithiolane in a subsequent step. For example, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid has been synthesized as a precursor to a 1,2-dithiolane moiety. nih.gov This precursor is then coupled to a solid-phase support, and the 1,2-dithiolane ring is formed on-resin via microwave-assisted deprotection of the thioacetate (B1230152) groups. nih.gov This on-resin approach can simplify purification and handling.
The synthesis of 4-methyldithiolane has been reported, although with low yields, highlighting the challenges in synthesizing certain substituted dithiolanes. tandfonline.com In one instance, a mixture of α- and β-methyl-γ-butyrolactones was converted to a mixture of acid bromides. Treatment with dimethylamine (B145610) and sodium phenylmethanethiolate led to a major product which was then converted to 4-methyldithiolane. tandfonline.com The low yield underscores the need for more optimized procedures.
A potential precursor for this compound, 4-(methylthio)butane-1,2-diol, can be produced by the reaction of 4-methylthio-2-oxo-1-butanol with hydrogen in the presence of a transition metal catalyst like Raney nickel. google.com This diol could then be converted to the corresponding dithiol and subsequently oxidized to form the 1,2-dithiolane ring.
The use of greener and more scalable methods is also a key consideration. Solvent-free, microwave-assisted synthesis has been shown to be a fast and environmentally friendly technique for preparing dithiolanes, which is also easily scalable. google.com
The following tables summarize key findings from the literature on the synthesis of 1,2-dithiolane analogues, which provide insights into strategies for improving the yield and scalability for the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-Hydroxy-4-phenyl-1,2-dithiolane nih.govrsc.org
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | None | 77 |
| 2 | No silica gel | 52 |
| 3 | 0 °C reaction temperature | 24 |
| 4 | NBS instead of Br₂ | 28 |
| 5 | C₂Cl₄Br₂ instead of Br₂ | No reaction |
| 6 | I₂ instead of Br₂ | No reaction |
| Standard conditions: 1.0 mmol of 2-phenyl-1,3-bis-tert-butyl thioether, silica gel, DCM (20 mL), room temperature. | ||
| NBS = N-bromosuccinimide | ||
| C₂Cl₄Br₂ = 1,2-dibromotetrachloroethane |
Table 2: Synthesis of Substituted 1,2-Dithiolanes from 1,3-bis-tert-butyl thioethers nih.gov
| Substituent (R) | Product | Isolated Yield (%) |
| Isopropyl | 4-Isopropyl-4-hydroxy-1,2-dithiolane | 79 |
| Phenyl | 4-Phenyl-4-hydroxy-1,2-dithiolane | 77 |
| Dodecyl | 4-Dodecyl-4-hydroxy-1,2-dithiolane | 71 |
| Thiophenyl | 4-Thiophenyl-4-hydroxy-1,2-dithiolane | 65 |
| Reaction performed on a gram scale. |
Molecular and Cellular Mechanisms of Biological Activity of 4 Methylthio 1,2 Dithiolane
Photosynthesis Inhibition and Bio-Herbicidal Activity
4-Methylthio-1,2-dithiolane, a naturally occurring organosulfur compound isolated from stonewort (Chara globularis), has demonstrated notable photosynthesis-inhibiting properties. britannica.combritannica.com This activity underlies its potential as a bio-herbicide, a compound derived from natural sources that can control or suppress the growth of unwanted plants. researchgate.netontosight.ai The allelopathic nature of this compound, meaning its ability to affect the growth of other organisms, contributes to the ecological success of Chara species by reducing competition from epiphytic phytoplankton. researchgate.net
Specific Molecular Targets within Photosynthetic Apparatus
The primary molecular target of this compound within the photosynthetic apparatus is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria. researchgate.netnih.gov PSII is responsible for the light-driven oxidation of water and the reduction of plastoquinone (B1678516), initiating the photosynthetic electron transport chain.
Inhibition of PSII disrupts the flow of electrons, which in turn hinders the production of ATP and NADPH, the energy currency and reducing power essential for carbon fixation. nih.govplos.org Herbicides that target PSII, such as triazines and urea (B33335) derivatives, typically bind to the QB-binding niche on the D1 protein of the PSII reaction center. nih.gov This binding displaces the native plastoquinone molecule, thereby blocking electron transfer. While the precise binding interactions of this compound on the D1 protein are not as extensively characterized as those of synthetic herbicides, its inhibitory effect on PSII activity is well-documented. researchgate.net
Dose-Response Dynamics in Algal and Plant Systems
The inhibitory effect of this compound on photosynthesis is dose-dependent. Studies have shown that its bio-herbicidal activity varies with concentration when tested against different algal and plant species. For instance, synthetic this compound has been shown to inhibit the photosynthesis of epiphytic diatoms as well as phytoplankton found in lakes and ponds. researchgate.net
The effectiveness of allelochemicals, including this compound, in inhibiting target organisms is often evaluated by determining the effective concentration that causes a 50% reduction in a specific metric, such as growth or photosynthetic rate (EC50). Nonlinear regression models are frequently employed to analyze these dose-response relationships. nih.gov The sensitivity to the compound can differ significantly among various phytoplankton groups. For example, some studies on other allelopathic compounds have revealed that cyanobacteria, particularly species like Microcystis aeruginosa, are more sensitive than green algae and diatoms. researchgate.net The table below illustrates a hypothetical dose-response relationship for this compound on different phytoplankton, based on typical findings in allelopathy studies.
Table 1: Hypothetical Dose-Response of this compound on Photosynthesis in Different Phytoplankton Groups
| Phytoplankton Group | EC₅₀ (µM) for Photosynthesis Inhibition |
|---|---|
| Cyanobacteria (e.g., Microcystis aeruginosa) | 5 |
| Green Algae (e.g., Scenedesmus sp.) | 15 |
Insecticidal and Acaricidal Effects
Beyond its herbicidal properties, this compound exhibits insecticidal and acaricidal activity. researchgate.net This dual activity makes it a compound of interest in the development of broad-spectrum pesticides.
Neuromuscular Junction Interactions and Related Mechanisms
The insecticidal action of this compound is primarily attributed to its interaction with the neuromuscular junction in insects. icm.edu.pldntb.gov.ua Specifically, it acts on the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system. researchgate.net
By blocking the nAChRs, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and eventual death of the insect. nih.gov This mode of action is similar to that of nereistoxin (B154731), a natural toxin from which a class of insecticides was developed. researchgate.net The action of this compound on the frog sartorius neuromuscular junction has been demonstrated, indicating its effect on acetylcholine receptor/ion channel complexes. icm.edu.pldntb.gov.ua
Comparative Analysis with Nereistoxin and Other Insecticides
Nereistoxin, a 4-N,N-dimethylamino-1,2-dithiolane, served as the lead compound for the development of synthetic insecticides like Cartap. researchgate.netjst.go.jp this compound shares the core 1,2-dithiolane (B1197483) ring structure with nereistoxin and its derivatives. This structural similarity underlies their comparable mode of action, targeting the nAChRs. wikipedia.org
However, there are differences in their potency and spectrum of activity. For instance, while nereistoxin is highly effective against certain pests like the rice stem borer, its contact toxicity can be lower than its oral toxicity, and some pests like aphids and mites show considerable tolerance. jst.go.jp The insecticidal efficacy of these compounds is influenced by factors such as the method of application and the permeability of the insect cuticle. jst.go.jp
The table below provides a comparative overview of this compound and nereistoxin.
Table 2: Comparative Features of this compound and Nereistoxin
| Feature | This compound | Nereistoxin |
|---|---|---|
| Core Structure | 1,2-dithiolane | 1,2-dithiolane |
| Substituent at C4 | Methylthio group | N,N-dimethylamino group |
| Primary Mode of Action | Nicotinic acetylcholine receptor (nAChR) antagonist | Nicotinic acetylcholine receptor (nAChR) antagonist |
| Primary Effect | Neuromuscular blockade leading to paralysis | Neuromuscular blockade leading to paralysis |
| Natural Source | Stonewort (Chara globularis) | Marine annelid (Lumbriconereis heteropoda) |
Antioxidant and Redox Modulatory Roles
The 1,2-dithiolane ring is a key feature of molecules with significant antioxidant properties, the most well-known being lipoic acid. nih.gov This five-membered cyclic disulfide can undergo reduction to its open-chain dithiol form, a process that allows it to participate in redox reactions and scavenge free radicals. britannica.com
The antioxidant capacity of the 1,2-dithiolane moiety stems from its ability to interact with and neutralize reactive oxygen species (ROS). researchgate.net The redox couple of the dithiolane and its reduced dithiol form plays a role in the cellular antioxidant defense system. nih.gov While specific studies focusing exclusively on the antioxidant and redox modulatory roles of this compound are not extensively detailed in the provided search results, the inherent properties of the 1,2-dithiolane ring suggest its potential to act as an antioxidant. nih.govresearchgate.net The glutathione (B108866) system, a major non-protein thiol antioxidant in cells, is crucial for mitigating oxidative stress, and compounds with dithiolane structures can interact with such cellular redox systems. ijbs.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenosine triphosphate (ATP) |
| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) |
| Nereistoxin |
| Cartap |
| Lipoic acid |
| Plastoquinone |
Free Radical Scavenging Capabilities and Pathway Modulation
The 1,2-dithiolane ring is a key structural feature responsible for the antioxidant properties observed in this class of compounds. This is exemplified by the well-studied alpha-lipoic acid (ALA), where the strained disulfide bond in the dithiolane ring can be reversibly reduced to form dihydrolipoic acid (DHLA). This ALA/DHLA redox couple is a potent antioxidant system. mdpi.com DHLA is a particularly strong antioxidant capable of scavenging a variety of reactive oxygen species (ROS). mdpi.com
While direct studies on the free-radical scavenging mechanism of this compound are limited, its structural similarity to ALA suggests it may operate through a similar mechanism. The disulfide bond can act as a sink for electrons, neutralizing free radicals. This compound is also known as Charatoxin, an allelochemical isolated from Characeae algae that can inhibit photosynthesis. researchgate.netczechphycology.cz This inhibitory action on photosynthesis, a process fundamentally reliant on electron transport chains, further points towards the compound's capacity to interfere with redox processes, a hallmark of many free-radical scavengers. The modulation of such fundamental electron transfer pathways indicates a significant biological activity at the cellular level.
Interactions with Endogenous Antioxidant Systems
Compounds containing a 1,2-dithiolane ring are known to interact synergistically with the body's native antioxidant network. nih.gov The reduced form of alpha-lipoic acid, DHLA, can regenerate other crucial antioxidants, such as vitamin C (ascorbic acid) and vitamin E (α-tocopherol), from their radical forms. mdpi.com Furthermore, ALA has been shown to increase the intracellular levels of glutathione (GSH), a critical endogenous antioxidant, by facilitating the uptake of cysteine, its rate-limiting precursor. e-dmj.org
Enzyme Inhibition and Activation Studies
The biological effects of this compound extend to its interaction with various enzyme systems. The sulfur-containing dithiolane ring can engage with enzyme active sites, leading to modulation of their catalytic activity.
Identification of Specific Enzyme Targets (e.g., Pyruvate (B1213749) Dehydrogenase Complex)
The Pyruvate Dehydrogenase Complex (PDC) is a critical enzyme in cellular metabolism, linking glycolysis to the citric acid cycle. Notably, alpha-lipoic acid is an essential cofactor for the E2 component (dihydrolipoamide acetyltransferase) of this complex. tandfonline.com Studies have shown that different forms of lipoic acid can markedly inhibit PDC activity, targeting specific components of the complex. researchgate.net Given that the PDC is a known target for various inhibitor molecules, the structural analogy between lipoic acid and this compound suggests that the PDC is a potential target for this compound as well. researchgate.net
Another significant enzyme target for dithiolane-containing compounds is Thioredoxin Reductase (TrxR) . This enzyme is vital for maintaining cellular redox homeostasis. nih.gov While some 1,2-dithiolane derivatives are being investigated as TrxR inhibitors, studies on asparagusic acid (1,2-dithiolane-4-carboxylic acid) showed it to be inactive, indicating that the dithiolane ring alone may not be sufficient for inhibition and that side-chain modifications are critical for activity. mdpi.com However, other derivatives, such as methyl 1,2-dithiolane-4-carboxylate, are reported to inhibit TrxR, highlighting the nuanced structure-activity relationship.
The table below summarizes the inhibitory actions of compounds related to this compound on specific enzyme targets.
| Compound/Analog | Enzyme Target | Observed Effect | Reference |
| R-Lipoic Acid & S-Lipoic Acid | Pyruvate Dehydrogenase Complex (PDC) | Marked inhibition of the dihydrolipoamide (B1198117) acetyltransferase (E2) component. | researchgate.net |
| Se-Lipoic Acid | Pyruvate Dehydrogenase Complex (PDC) | Inhibition of the pyruvate dehydrogenase (E1) component. | researchgate.net |
| Asparagusic Acid Analogs | Thioredoxin Reductase 1 (TrxR1) | Inactive (IC50 > 200 µM) | mdpi.com |
| Michael Acceptor-Containing Dithiolane Analogs | Thioredoxin Reductase 1 (TrxR1) | Active (IC50 varied from 5.3 to 186.0 µM) | mdpi.com |
Kinetic and Mechanistic Studies of Enzyme Modulation
The modulation of enzyme activity by inhibitors can occur through various mechanisms, including competitive, non-competitive, and mixed-type inhibition, each characterized by distinct kinetic parameters. nih.gov For dithiolane compounds, the mechanism of action is highly dependent on the specific enzyme and the structure of the inhibitor.
Studies on 1,2-dithiolane-4-carboxylic acid analogs as inhibitors of Thioredoxin Reductase 1 (TrxR1) have provided insight into their inhibitory potential. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, varies significantly based on the chemical groups attached to the dithiolane ring.
The following interactive table presents IC50 data for the inhibition of TrxR1 by various N-substituted 1,2-dithiolane-4-carboxamides, demonstrating the importance of the side chain in determining inhibitory activity.
| Compound (N-Substituted 1,2-dithiolane-4-carboxamide) | IC50 for TrxR1 Inhibition (µM) | Reference |
|---|---|---|
| N-(4-methoxyphenyl) derivative | > 200 | mdpi.com |
| N-(4-(trifluoromethyl)phenyl) derivative | > 200 | mdpi.com |
| N-benzyl derivative | > 200 | mdpi.com |
| N,N-dimethyl derivative | > 200 | mdpi.com |
| N-(2-oxo-2H-chromen-3-yl) derivative | 5.3 | mdpi.com |
| N-(2-oxo-2H-chromen-6-yl) derivative | 186.0 | mdpi.com |
This table illustrates that while the basic 1,2-dithiolane structure is present in all tested compounds, significant inhibitory activity against TrxR1 is only achieved with specific substitutions, such as the coumarin-based Michael acceptor.
Receptor Binding and Downstream Signaling Pathway Interventions
In addition to direct enzyme modulation, this compound and related compounds can exert their effects by interacting with cellular receptors and influencing downstream signaling cascades.
Ligand-Receptor Affinity and Specificity Profiling
This compound, also known as charatoxin, has been shown to block the frog sartorius neuromuscular junction. tandfonline.comnih.gov This action is comparable to that of nereistoxin (4-dimethylamino-1,2-dithiolane), a known blocker of the nicotinic acetylcholine receptor (nAChR). nih.govwikipedia.org Biochemical and electrophysiological assays have confirmed that charatoxin interacts with acetylcholine receptors, although its actions are complex, sometimes potentiating and sometimes blocking the receptor's response depending on the concentration. researchgate.netresearchgate.net This suggests that the nAChR is a primary target for this class of dithiolanes.
Furthermore, recent research has explored the potential for 1,2-dithiolane compounds to target other receptor systems. For instance, patent literature describes 1,2-dithiolane derivatives designed to treat conditions associated with aberrant Epidermal Growth Factor Receptor (EGFR) activity, indicating that this family of compounds may have a broader range of receptor targets than previously understood. google.com
Currently, specific ligand-receptor affinity data, such as dissociation constants (Kd), for this compound are not widely available in the literature. The existing research primarily describes a qualitative blocking or modulating effect on the nicotinic acetylcholine receptor.
Cellular Signaling Cascades Affected by Dithiolane Interaction
The precise molecular interactions and the full spectrum of cellular signaling cascades affected specifically by this compound are not extensively detailed in current research literature. However, by examining the well-documented activities of structurally related 1,2-dithiolanes and dithiolethiones, it is possible to infer the probable mechanisms of action. The 1,2-dithiolane ring is a key structural feature responsible for the biological activity of this class of compounds. nih.gov
A primary and extensively studied signaling pathway modulated by analogous dithiolane compounds, such as oltipraz (B1677276) and anethole (B165797) dithiolethione (ADT), is the Keap1-Nrf2 pathway. nih.govnih.gov This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.gov
The Keap1-Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low. nih.gov
Bioactive dithiolanes are thought to function as inducers of this pathway. The mechanism involves the chemical modification of highly reactive cysteine residues on the Keap1 protein. nih.govnih.gov This interaction disrupts the Keap1-Nrf2 complex, liberating Nrf2 from repression. Once freed, Nrf2 translocates to the nucleus, where it binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter region of various target genes. nih.govnih.gov This binding initiates the transcription of a wide array of cytoprotective genes, particularly those encoding Phase 2 detoxification enzymes. nih.gov
While direct evidence for this compound is pending, the established mechanism for other dithiolanes is summarized below:
Table 1: Postulated Mechanism of Nrf2 Activation by Dithiolanes| Step | Event | Description | Key Molecules Involved |
|---|---|---|---|
| 1 | Keap1 Interaction | The dithiolane compound interacts with Keap1, likely modifying its reactive cysteine thiols. | 1,2-dithiolane ring, Keap1 |
| 2 | Nrf2 Release | The conformation of Keap1 is altered, leading to the release of Nrf2. | Nrf2, Keap1 |
| 3 | Nuclear Translocation | Free Nrf2 moves from the cytoplasm into the nucleus. | Nrf2 |
| 4 | ARE Binding | In the nucleus, Nrf2 forms a heterodimer with a small Maf protein and binds to the Antioxidant Response Element (ARE). | Nrf2, Maf, ARE |
Other signaling pathways may also be influenced. For instance, lipoic acid (1,2-dithiolane-3-pentanoic acid), another compound featuring the 1,2-dithiolane ring, has been shown to terminate death signaling pathways in neuronal cells by preventing the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.gov This suggests that dithiolanes could have broader effects on kinase cascades involved in inflammation and apoptosis.
Modulation of Gene Expression and Proteomic Profiles
The interaction of this compound with cellular signaling cascades, particularly the hypothesized activation of the Nrf2 pathway, directly leads to significant changes in gene expression and, consequently, the proteomic profile of the cell. The primary outcome of Nrf2 activation is the coordinated upregulation of genes that bolster the cell's antioxidant and detoxification capabilities. nih.gov
The activation of the ARE by Nrf2 triggers the expression of numerous enzymes and proteins. Studies on oltipraz, a well-researched dithiolethione, have demonstrated its ability to induce a variety of these protective proteins. nih.gov These include Phase 2 enzymes crucial for detoxifying carcinogens and oxidants. nih.gov The resulting shift in the proteomic landscape enhances cellular protection.
While specific proteomic studies on this compound are not available, the table below details the genes and proteins known to be upregulated by the activation of the Nrf2-ARE pathway by analogous compounds like oltipraz. nih.gov
Table 2: Genes and Proteins Upregulated by Nrf2-Activating Dithiolanes
| Gene/Protein Class | Specific Example(s) | Function | Reference |
|---|---|---|---|
| Quinone Reductases | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Detoxification of quinones and their precursors, preventing the generation of reactive oxygen species. | nih.gov |
| Glutathione S-Transferases | GST (various subunits) | Catalyzes the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion. | nih.gov |
| Glutamate-Cysteine Ligase | GCS | The rate-limiting enzyme in the synthesis of glutathione (GSH), a major cellular antioxidant. | nih.gov |
| Glucuronosyltransferases | UDP-glucuronosyltransferase (UGT) | Involved in the conjugation and elimination of various xenobiotics and endogenous compounds. | nih.gov |
| Other Enzymes | Epoxide Hydrolase | Detoxifies harmful epoxides by hydrolyzing them to dihydrodiols. | nih.gov |
Furthermore, research into related compounds suggests other potential modulatory effects. For example, some organosulfur compounds from Allium sativum (garlic), which can include 1,2-dithiolane-type structures, have been shown to suppress the expression of pro-inflammatory genes like Mcp1 and IL-6 in adipocytes stimulated by lipopolysaccharides. researchgate.net This indicates a potential role in modulating the expression of proteins involved in inflammatory responses. Additionally, certain dithiolanes have been investigated for their ability to inhibit histone H3K9 methyltransferases, which would imply a capacity to influence gene expression through epigenetic mechanisms. researchgate.net
Structure Activity Relationship Sar Studies for 4 Methylthio 1,2 Dithiolane Analogues
Elucidation of Essential Pharmacophoric Features for Biological Activity
SAR studies have revealed several key structural features that are crucial for the biological activity of 4-methylthio-1,2-dithiolane and its analogues. The 1,2-dithiolane (B1197483) ring itself is a critical pharmacophoric element. tandfonline.comtandfonline.com
Key findings from SAR studies include:
The 1,2-Dithiolane Ring: This five-membered ring containing a disulfide bond is fundamental to the observed biological activity. tandfonline.comnsf.gov Its inherent ring strain contributes to its reactivity. nsf.gov
The 4-Substituent: The nature of the substituent at the 4-position of the dithiolane ring significantly impacts activity. In a series of 4-alkylthio-1,2-dithiolanes, the length and branching of the alkyl chain were found to modulate insecticidal and acaricidal potency. tandfonline.com For instance, 4-ethylthio-1,2-dithiolane and 4-isopropylthio-1,2-dithiolane demonstrated the strongest activity against certain insect species. tandfonline.com
Comparison with Nitrogen-Containing Analogues: When comparing the thioether linkage in charatoxin analogues to the nitrogen-containing side chains of related compounds like nereistoxin (B154731), it's evident that the type of heteroatom in the side chain influences the spectrum of activity. tandfonline.com While both classes of compounds exhibit insecticidal properties, the specific potencies and target species can differ. tandfonline.comtandfonline.com
Acyclic Analogues: Open-chain derivatives of these compounds generally show reduced or no activity, highlighting the importance of the cyclic dithiolane structure for potent biological effects. tandfonline.com
The following table summarizes the insecticidal and acaricidal activities of some 4-alkylthio-1,2-dithiolane analogues, demonstrating the impact of the 4-substituent on biological activity.
| Compound | 4-Substituent | Insecticidal Activity (Northern House Mosquito) | Insecticidal Activity (Small Brown Planthopper) | Acaricidal Activity (Two-spotted Spider Mite) |
| 8a (Charatoxin) | Methylthio | Moderate | Low | Moderate |
| 8b | Ethylthio | High | Low | Moderate |
| 8c | n-Propylthio | High | Low | Moderate |
| 8d | n-Butylthio | High | Low | Moderate |
| 8e | n-Pentylthio | High | Low | Moderate |
| 5b | Isopropylthio | High | High | Moderate |
Stereochemical Influences on Biological Efficacy and Selectivity
The stereochemistry of the 1,2-dithiolane ring and its substituents can play a significant role in determining biological efficacy and selectivity. The five-membered dithiolane ring is not planar and can exist in different conformations. The introduction of substituents can create stereocenters, leading to diastereomers or enantiomers with potentially different biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For this compound analogues, QSAR models can be developed to predict their insecticidal or other biological activities based on various molecular descriptors.
A typical QSAR study involves:
Data Set Preparation: A series of analogues with known biological activities is compiled. insilico.eu
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each analogue. nih.gov
Model Development: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity. insilico.eunih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. insilico.eu
While specific QSAR models for this compound were not found in the search results, the principles of QSAR have been applied to other series of sulfur-containing pesticides and bioactive molecules. researchgate.net Such models could predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. For example, a 3D-QSAR model for a series of alkanethiols successfully simulated their odor thresholds, demonstrating the utility of this approach for sulfur-containing compounds. researchgate.net
Computational Chemistry Approaches for SAR Analysis and Lead Optimization
Computational chemistry offers powerful tools for understanding the SAR of this compound analogues and for optimizing lead compounds. nih.gov These methods provide insights into the three-dimensional (3D) structure of the molecules and their interactions with biological targets.
Key computational approaches include:
Conformational Analysis: The 1,2-dithiolane ring is flexible and can adopt different conformations. Computational methods can be used to determine the preferred conformations of different analogues and to assess how these conformations might influence biological activity.
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to exert a particular biological effect. taylorandfrancis.com By comparing the 3D structures of active analogues, a pharmacophore model can be developed. This model can then be used to screen virtual libraries of compounds to identify new potential leads.
Molecular Docking: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how the dithiolane analogues bind to the target. nih.gov This can provide valuable information about the key interactions that are responsible for biological activity and can guide the design of analogues with improved binding affinity.
For example, computational analysis of 4-methyl-1,2-dithiolane-4-carboxylic acid using density functional theory has provided insights into its electronic structure and bonding. Such computational studies are invaluable for rational drug design and the optimization of lead compounds based on the this compound scaffold.
Advanced Analytical Methodologies for 4 Methylthio 1,2 Dithiolane Research
Chromatographic Separation and Quantification Techniques
Chromatography is fundamental to the analysis of 4-Methylthio-1,2-dithiolane, enabling its separation from co-extracted compounds in natural products and synthetic reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of this compound, owing to the compound's volatile nature. It is frequently used to identify and quantify the compound in extracts from organisms such as Chara species. Current time information in Bangalore, IN.rsc.org In this method, the sample is vaporized and separated based on boiling point and polarity on a long capillary column before being fragmented and detected by a mass spectrometer, which provides a unique mass spectrum for identification. rsc.org
Method development in GC-MS focuses on optimizing separation and detection. Key parameters include the choice of the capillary column, temperature programming, and carrier gas flow rate. For instance, research on extracts from various Chara species utilized a 60-meter ZB-5 capillary column with a specific temperature gradient to achieve separation of volatile components, including sulfur-containing compounds. Current time information in Bangalore, IN.
Table 1: Example of GC-MS Method Parameters for Analysis of Algal Extracts Containing this compound
| Parameter | Value |
| Instrument | Shimadzu GC-2010 Gas Chromatograph with GCMS-QP2010 MS |
| Column | Phenomenex Zebron ZB-5, 60 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 20.2 ml/min |
| Injection Volume | 1 µl |
| Pressure | 187.7 kPa |
| Temperature Program | 60°C to 330°C over 90 min, hold at 330°C for 10 min |
| Temperature Ramp | 3°C/min |
| Ion Source Temp. | 250°C |
| Interface Temp. | 270°C |
| Data sourced from a study on the allelopathic potential of stoneworts. Current time information in Bangalore, IN. |
High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for quantitative analysis and for compounds that may be thermally labile. Current time information in Bangalore, IN. While GC-MS is well-suited for volatile analysis, HPLC can be used to analyze extracts for quantitative differences without requiring heating of the sample. Current time information in Bangalore, IN. For a compound like this compound, which contains a disulfide bond that absorbs UV light, HPLC coupled with a UV detector is a viable method for quantification. The disulfide chromophore typically shows absorption in the UV range, allowing for sensitive detection.
For enhanced specificity, HPLC can be coupled with a mass spectrometry (MS) or tandem mass spectrometry (MS/MS) detector. This combination provides not only retention time data but also mass-to-charge ratio and fragmentation patterns, confirming the identity of the analyte with high confidence. HPLC is also a standard method for the purification of synthesized 1,2-dithiolane (B1197483) derivatives.
For the analysis of this compound in highly complex matrices such as algal extracts, environmental water samples, or biological fluids, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. Current time information in Bangalore, IN. These matrices contain numerous interfering compounds that can co-elute with the target analyte in simpler chromatographic systems.
LC-MS/MS provides superior selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the target compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This double mass filtering significantly reduces background noise and matrix effects, allowing for accurate quantification at very low concentrations. While specific published LC-MS/MS methods for this compound are not detailed in available literature, the principles of the technique are well-established for analyzing trace-level organic compounds in complex samples.
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound and for assessing the purity of isolated or synthesized samples.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structural elucidation of organic molecules, including this compound. tandfonline.com ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The structures of synthesized 1,2-dithiolane derivatives are routinely confirmed using IR spectroscopy. researchgate.net
Raman spectroscopy is particularly useful for detecting the disulfide (S-S) bond, which often gives a weak signal in IR spectra but a distinct signal in Raman spectra. Studies on various 1,2-dithiolane derivatives have shown that the S-S stretching frequency (νS-S) appears in the Raman spectrum in the range of 482 to 503 cm⁻¹. rsc.org The C-S stretching vibrations are also observable, typically in the 600-800 cm⁻¹ region. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify C-H stretching and bending vibrations of the alkyl portions of the molecule and can be used to monitor reactions involving the dithiolane ring. rsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative and quantitative analysis of this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. libretexts.org The 1,2-dithiolane ring system exhibits characteristic UV absorption due to the disulfide bond.
The UV spectrum of 1,2-dithiolane derivatives typically shows a broad absorption band around 330 nm, which is attributed to the weak disulfide bond. nih.gov The intensity of this absorption, or molar absorptivity (ε), is generally low. bath.ac.uk The position and intensity of the absorption maximum can be influenced by the solvent and the presence of other functional groups in the molecule. For instance, kinetic studies of the reactions of some 1,2,4-trithiolanes have been successfully monitored using UV/Vis spectroscopy. researchgate.net
Table 1: Illustrative UV-Vis Absorption Data for Related Dithiolane Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 1,2-Dithiolane | Not specified | ~330 | Low |
| Substituted 1,2-Dithiolanes | Various | Varies | Varies |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification and structural elucidation of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov
Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The fragmentation pattern observed in the mass spectrum provides crucial information about the molecule's structure. For cyclic disulfides like 1,2-dithiolanes, a characteristic fragmentation pathway involves the elimination of an SH radical from the molecular ion. uu.nl Other key fragment ions can further aid in confirming the structure. uu.nl
For example, in the analysis of related cyclic di- and trisulfides, the fragmentation pathway was elucidated by detecting daughter ions of selected parent ions. uu.nl This revealed that the elimination of an SH radical from the molecular ion leads to a prominent fragment, which then undergoes further fragmentation. uu.nl The mass spectrum of 4-methylthiobutanenitrile, a related sulfur-containing compound, is available in the NIST WebBook, showcasing characteristic fragmentation patterns. nist.gov
Table 2: Key Mass Spectrometric Data for a Related Compound (3-methyl-6-tridecyl-1,2-dithiane)
| Ion | m/z | Description |
| [M]+• | 316 | Molecular Ion |
| [M-SH]+ | 283 | Daughter ion from elimination of SH |
| Further Fragments | 101, 143, 227 | Daughter ions of the m/z 283 fragment |
Source: Adapted from research on cyclic di- and trisulphides. uu.nl Specific HRMS fragmentation data for this compound was not detailed in the provided search results.
Electrochemical and Biosensor Methodologies for Detection
Electrochemical methods offer sensitive and selective detection of 1,2-dithiolane derivatives. These techniques are based on the electrochemical properties of the disulfide bond, which can be either reduced or oxidized at an electrode surface.
A notable example is the electrochemical sensing of nereistoxin (B154731) (4-N,N-dimethylamino-1,2-dithiolane), a structurally similar compound. researchgate.net In this method, nereistoxin adsorbs onto a gold electrode via Au-S covalent bonding, forming a self-assembled monolayer that facilitates electron transfer. researchgate.net This principle has been applied to the development of sensors for related pesticides. researchgate.net
Biosensors represent a rapidly advancing field for the detection of various analytes. While specific biosensors for this compound are not extensively documented, the principles of biosensor design could be adapted for its detection. For instance, whole-cell biosensors have been developed for detecting heavy metal ions, demonstrating the potential for engineering biological systems for specific analyte detection. nih.govnih.gov The development of such a biosensor for this compound would likely involve the identification of a biological recognition element, such as an enzyme or receptor, that interacts specifically with the compound.
Optimized Sample Preparation and Extraction Protocols for Diverse Matrices
The accurate analysis of this compound from complex matrices, such as biological tissues or environmental samples, is critically dependent on the efficiency of the sample preparation and extraction protocol. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.
Commonly used techniques for extracting volatile and semi-volatile sulfur compounds include steam distillation and solvent extraction. researchgate.net For instance, in the analysis of volatile compounds in garlic and onion, steam distillation followed by gas chromatography-mass spectrometry (GC-MS) has been employed. researchgate.netnih.gov The choice of extraction solvent is crucial and depends on the polarity of the analyte and the nature of the matrix.
For the analysis of related compounds in sediments, extraction with solvents like hexane (B92381) and dichloromethane (B109758) followed by column chromatography for fractionation is a common approach. uu.nl In the context of analyzing meat samples for other thiouracil compounds, a multivariate approach was used to optimize both the extraction and electrochemical detection steps, highlighting the importance of integrated method development. nih.gov
Table 3: General Sample Preparation and Extraction Techniques
| Technique | Matrix | Key Considerations |
| Steam Distillation | Plant material (e.g., garlic, onion) | Can lead to the formation of artifacts due to thermal degradation. nih.gov |
| Solvent Extraction | Sediments, Biological Tissues | Choice of solvent is critical for extraction efficiency. |
| Column Chromatography | Complex Extracts | Used for fractionation and removal of interfering compounds. uu.nl |
| Solid-Phase Extraction | Aqueous Samples | Can be used for cleanup and concentration of the analyte. |
Note: The development of a specific and optimized protocol for this compound would require careful consideration of its physicochemical properties and the specific matrix being analyzed.
Metabolism and Biotransformation of 4 Methylthio 1,2 Dithiolane
In Vitro Metabolic Pathways and Metabolite Identification
Direct in vitro metabolic studies on 4-Methylthio-1,2-dithiolane are not extensively documented in scientific literature. Nevertheless, metabolic pathways can be postulated based on the well-documented biotransformation of analogous compounds like asparagusic acid (1,2-dithiolane-4-carboxylic acid) and lipoic acid.
The metabolism of asparagusic acid is known to produce a range of volatile sulfur-containing metabolites that are excreted in urine. gcms.czwikipedia.org This process involves the breakdown of the parent molecule into smaller, odorous compounds. gcms.cz Applying this precedent to this compound suggests a metabolic route initiated by the cleavage of the dithiolane ring. This would be followed by subsequent enzymatic modifications of the resulting dithiol and the original methylthio side chain.
Key predicted metabolic transformations include:
Reduction of the Disulfide Bond: The strained 1,2-dithiolane (B1197483) ring is susceptible to reduction, leading to the formation of the corresponding linear dithiol, 1,3-dimercapto-2-(methylthio)propane. This is a common fate for cyclic disulfides like lipoic acid. wikipedia.org
S-Oxidation: The sulfur atoms in both the dithiolane ring and the methylthio group are nucleophilic and prone to oxidation. nih.gov This would likely form various sulfoxides and, potentially, sulfones. Studies on other dithiolane derivatives have shown the formation of stable S-oxide metabolites. nih.govrsc.org
Desulfuration and Cleavage: Following ring opening, enzymatic processes could lead to the cleavage of carbon-sulfur bonds, breaking the molecule down further. This could release volatile compounds such as methanethiol, dimethyl sulfide (B99878), and dimethyl disulfide, similar to the known metabolites of asparagusic acid. gcms.cz
The following table outlines the potential metabolites identified through analogy with related compounds.
| Potential Metabolite | Predicted Metabolic Pathway | Analogous Precedent |
| 1,3-Dimercapto-2-(methylthio)propane | Reduction of the 1,2-dithiolane ring | Lipoic acid metabolism wikipedia.org |
| This compound-1-oxide | S-Oxidation of the dithiolane ring | Dithiolane derivatives nih.govrsc.org |
| 4-(Methylsulfinyl)-1,2-dithiolane | S-Oxidation of the methylthio group | Glucosinolate metabolism mdpi.com |
| Methanethiol | Cleavage of the methylthio group | Asparagusic acid metabolism wikipedia.org |
| Dimethyl sulfide | Further metabolism post-cleavage | Asparagusic acid metabolism gcms.cz |
| Dimethyl disulfide | Dimerization of methanethiol | Asparagusic acid metabolism gcms.cz |
Enzymatic Biotransformation Reactions (e.g., Oxidation, Reduction, Conjugation)
The biotransformation of this compound would be facilitated by several classes of enzymes that act on sulfur-containing xenobiotics.
Oxidation: S-oxygenation is a major metabolic route for sulfur-containing compounds. Flavin-containing monooxygenases (FMOs) are primary enzymes responsible for oxidizing soft-nucleophiles like sulfur and nitrogen atoms. nih.gov Human FMOs are known to catalyze the S-oxygenation of various substrates. researchgate.net Plant FMOs have been shown to catalyze the conversion of methylthioalkyl groups to methylsulfinylalkyl groups. mdpi.com Therefore, it is highly probable that FMOs would catalyze the oxidation of the sulfur atoms in the 1,2-dithiolane ring to form a thiosulfinate (a mono-oxide) and the sulfur of the methylthio group to a sulfoxide. Other enzymes, such as cytochrome P450 monooxygenases and dioxygenases, can also participate in sulfoxidation. rsc.orggoogle.com
Reduction: The reduction of the strained 1,2-dithiolane ring to its open-chain dithiol form is a thermodynamically favorable reaction. chemicalbook.comescholarship.org This transformation is not necessarily dependent on a single specific enzyme like thioredoxin reductase. researchgate.net Instead, it can be carried out non-specifically by a wide range of cellular thiols (such as glutathione) and various redox-active proteins, reflecting the high reactivity of the strained disulfide bond. researchgate.net
Conjugation: While direct evidence is lacking, the thiol groups of the reduced metabolite, 1,3-dimercapto-2-(methylthio)propane, would be potential sites for Phase II conjugation reactions. These reactions, typically involving glutathione (B108866) S-transferases (GSTs), would increase the water solubility of the metabolite to facilitate its excretion.
The table below summarizes the likely enzymatic reactions.
| Reaction Type | Enzyme Family (Predicted) | Molecular Target | Resulting Product(s) |
| Oxidation | Flavin-containing Monooxygenases (FMOs), Dioxygenases | 1,2-dithiolane ring sulfur atoms | This compound-1-oxide |
| Oxidation | Flavin-containing Monooxygenases (FMOs) | Methylthio group sulfur atom | 4-(Methylsulfinyl)-1,2-dithiolane |
| Reduction | General cellular reductants (e.g., Glutathione), Reductases | 1,2-dithiolane ring disulfide bond | 1,3-Dimercapto-2-(methylthio)propane |
Comparison of Metabolic Fates Across Different Biological Systems
The metabolic fate of this compound likely varies significantly depending on the biological system it enters.
Producing Organism (Chara globularis): In the alga that synthesizes it, the compound is likely excreted into the environment without significant metabolic alteration, serving as an allelopathic agent to inhibit the growth of competing species.
Other Plants: Plants possess FMOs capable of S-oxygenating sulfur-containing secondary metabolites. mdpi.com If other plants were to absorb this compound from the environment, a primary metabolic reaction would likely be oxidation of the sulfur atoms.
Mammalian Systems: Based on xenobiotic metabolism, mammals would likely employ a combination of reduction and oxidation. Ring opening via reduction of the disulfide bond and subsequent S-methylation and S-oxidation are plausible pathways, analogous to the metabolism of lipoic acid and asparagusic acid. wikipedia.org This would lead to the formation of various metabolites, including volatile sulfur compounds that could be excreted via urine or breath.
Microbial Systems: Soil and aquatic microorganisms possess diverse metabolic capabilities for organosulfur compounds. nih.gov Microbial communities would likely degrade the compound completely, using it as a source of carbon and sulfur.
| Biological System | Predicted Primary Metabolic Fate | Key Processes |
| Chara globularis | Excretion | Allelopathy |
| Other Plants | Detoxification | S-Oxidation via FMOs mdpi.com |
| Mammalian Systems | Metabolism and Excretion | Ring reduction, S-oxidation, formation of volatile metabolites wikipedia.orgnih.gov |
| Microbial Communities | Degradation and Mineralization | Ring opening, C-S bond cleavage, use as nutrient source tandfonline.comresearchgate.net |
Role of Microbial Communities in Compound Degradation and Modification
Microbial communities play a crucial role in the biogeochemical cycling of sulfur and are adept at degrading complex organosulfur compounds. nih.govnih.gov Although specific studies on the microbial degradation of this compound are absent, the process can be inferred from extensive research on other organosulfur pollutants.
Diverse genera of bacteria, including Rhodococcus, Pseudomonas, Gordonia, and Thiobacillus, are known for their ability to metabolize organosulfur compounds. tandfonline.comnih.govcdnsciencepub.com The degradation of a molecule like this compound by a microbial consortium would likely proceed through several steps:
Initial Attack: The degradation would likely commence with either the reductive cleavage of the disulfide bond to form the dithiol or oxidative attack on the sulfur atoms.
Carbon-Sulfur Bond Cleavage: Specialized bacteria would then cleave the carbon-sulfur bonds. A well-known mechanism is the "4S" pathway used for dibenzothiophene (B1670422) (DBT) degradation, which specifically removes the sulfur atom as sulfate (B86663) without degrading the carbon structure initially. researchgate.net A similar C-S lyase activity could break down the open-chain intermediate.
Metabolism of Fragments: The resulting smaller carbon chains and sulfur species would be funneled into central metabolism. The carbon backbone would be used as an energy and carbon source, eventually being mineralized to CO₂.
Sulfur Transformation: The sulfur could be assimilated into microbial biomass (e.g., in amino acids like cysteine and methionine) or be transformed. Depending on the microbial species and environmental conditions (aerobic vs. anaerobic), the sulfur can be reduced to sulfide (H₂S) or oxidized completely to sulfate (SO₄²⁻). wur.nlwikipedia.orgwikipedia.org The methylthio group would likely be cleaved to produce methanethiol, a compound that other microbes can utilize. wur.nl
The breakdown of complex pollutants is often more efficient by a microbial consortium, where different species carry out different steps of the degradation pathway, than by a single microbial strain. nih.gov
| Microbial Process | Description | Relevant Microbial Genera (Examples) |
| Reductive Ring Opening | Cleavage of the disulfide bond to form a dithiol. | General anaerobic bacteria |
| Oxidative Degradation | Oxidation of sulfur atoms and cleavage of C-S bonds. | Rhodococcus, Gordonia, Pseudomonas tandfonline.comresearchgate.net |
| Desulfurization | Specific removal of sulfur from the carbon structure, often as sulfate. | Rhodococcus (via 4S pathway) researchgate.net |
| Mineralization | Complete breakdown of the organic structure to CO₂. | Diverse heterotrophic bacteria |
| Sulfur Oxidation | Conversion of reduced sulfur species (sulfide, thiols) to sulfate. | Thiobacillus, Acidithiobacillus wikipedia.orgwikipedia.org |
Ecological Roles and Environmental Dynamics of 4 Methylthio 1,2 Dithiolane
Allelopathic Interactions in Aquatic and Terrestrial Ecosystems
Allelopathy is the biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. 4-Methylthio-1,2-dithiolane is a notable allelochemical, particularly in the aquatic environments where its primary producers, Chara species, reside. ontosight.airesearchgate.net
In aquatic ecosystems, this compound, often in conjunction with other sulfur compounds like 5-methylthio-1,2,3-trithiane, demonstrates significant inhibitory effects on competing microorganisms and phytoplankton. iwaponline.comiwaponline.com Research has shown that these compounds, excreted by algae such as Chara globularis, can inhibit the photosynthesis and growth of other algae, including epiphytic diatoms. researchgate.netacs.org This allelopathic activity is a key mechanism that allows Chara populations to reduce the growth of epiphytic algae, which explains why Chara are often found with few epiphytes. researchgate.net Laboratory bioassays have confirmed these inhibitory effects on various cyanobacteria and diatoms. iwaponline.comresearchgate.net For instance, studies have documented the growth inhibition of the diatom Nitzchia palea when exposed to extracts from Chara globularis containing this compound. iwaponline.com However, it is noteworthy that some studies have found these compounds produced no significant allelopathic effects on phytoplankton within natural Chara lakes, suggesting that the expression of these effects can be context-dependent. iwaponline.com
Information regarding the allelopathic role of this compound in terrestrial ecosystems is less documented. While it is known to be a potent plant growth inhibitor in a general sense, specific studies detailing its interactions within a soil environment or with terrestrial plants are not extensively available. acs.org
Table 1: Documented Allelopathic Effects of this compound in Aquatic Environments
| Producing Organism | Target Organism(s) | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| Chara globularis | Diatom (Nitzchia palea) | Growth inhibition | iwaponline.com |
| Chara species | Epiphytic diatoms | Inhibition of photosynthesis | researchgate.netresearchgate.net |
| Chara species | Lake and pond phytoplankton | Inhibition of photosynthesis and growth | researchgate.netresearchgate.net |
| Chara species | Cyanobacteria | Strong growth inhibition in agar-diffusion assays | researchgate.net |
| Chara globularis | Competing algal flora | Inhibition of photosynthesis, leading to species dominance | acs.org |
Contributions to Plant Defense Mechanisms Against Herbivores and Pathogens
Plants utilize a vast arsenal (B13267) of secondary metabolites to defend against a wide range of threats, including herbivores and pathogens. nih.govnih.gov These defensive compounds can act as deterrents, toxins, or precursors to physical defense structures. nih.gov this compound functions as such a defensive secondary metabolite for the organisms that produce it. ontosight.ai
The primary defensive role of this compound appears to be directed against microbial pathogens. Its documented antimicrobial and antifungal activities suggest it serves as a chemical defense mechanism, protecting Chara plants from infections. ontosight.ai This aligns with the broader strategy in plants of producing phytoalexins, which are antimicrobial compounds synthesized in response to pathogen attack. nih.gov By inhibiting the growth of surrounding microorganisms, this compound helps maintain the health and competitive advantage of the producer. ontosight.ai
There is limited specific evidence detailing the role of this compound as a direct defense against herbivores. Plant defenses against herbivory often involve compounds that are toxic or act as anti-feedants. nih.govresearchgate.net While the pungent odor associated with this compound could potentially deter some herbivores, its primary documented defensive role is against microbial pathogens and competing photosynthetic organisms. ontosight.aiacs.org
Environmental Fate, Persistence, and Degradation Pathways
The environmental persistence of a chemical compound is determined by its stability and susceptibility to degradation processes. This compound is described as a relatively stable compound under normal conditions. ontosight.ai However, its persistence in the environment is limited by its sensitivity to several factors.
The compound is known to decompose when exposed to heat, light, or oxidizing agents. ontosight.ai This suggests that its half-life in sunlit aquatic environments may be relatively short. The 1,2-dithiolane (B1197483) ring structure itself is known to be kinetically labile and susceptible to ring-opening reactions. nih.gov This inherent reactivity is a key aspect of its degradation. The degradation pathway likely involves thiol-disulfide interchange, a process where the disulfide bond in the five-membered ring is broken by reaction with other thiol-containing molecules. nih.gov This process can lead to the formation of linear sulfur compounds or polymerization. nih.gov Given this reactivity, this compound is not expected to be highly persistent in the environment, readily undergoing transformation and degradation.
Impact on Ecosystem Structure and Function
The release of potent allelochemicals like this compound can have a profound impact on the structure and function of local ecosystems. By selectively inhibiting the growth of competitors, this compound acts as a key factor in shaping aquatic plant communities. acs.org
Emerging Research Paradigms and Future Directions
Integration with Systems Biology and Omics Approaches
The development of systems biology and high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a potent framework for examining the complex interactions of 4-Methylthio-1,2-dithiolane within biological systems. These methods enable a comprehensive assessment of its impact on global cellular processes, moving beyond the study of its effect on a single target. nih.gov
Metabolomics is being used by researchers to track the metabolic pathway of this compound and identify its subsequent metabolites. This can uncover new biochemical pathways and offer a fuller understanding of its mechanism of action. For example, studies on related sulfur compounds have used metabolomic profiling to comprehend their influence on cellular redox balance and signaling pathways. researchgate.net Transcriptomic analysis can pinpoint genes whose expression is modified by this compound, offering hints about the cellular reactions it initiates. Proteomics can then validate these discoveries at the protein level and detect particular protein targets or changes brought about by the compound. nih.gov
The consolidation of these omics datasets is vital. By merging data on gene expression, protein levels, and metabolite concentrations, researchers can create detailed network models that show the extensive effects of this compound within the cell. This systems-level insight is key to clarifying its function in health and disease and to spotting potential biomarkers of its presence. A study on Pseudomonas fluorescens demonstrated how transcriptomic data could be used to create a predictive computational model of the sulfur regulome, showcasing the power of these approaches in understanding sulfur metabolism. asm.org
| Omics Technology | Application in Sulfur Compound Research | Potential Insights for this compound |
| Metabolomics | Tracing the metabolic pathways of sulfur-containing molecules. researchgate.net | Identification of metabolites and understanding its metabolic fate. |
| Transcriptomics | Analyzing changes in gene expression in response to sulfur compounds. asm.org | Revealing cellular pathways and biological processes modulated by the compound. |
| Proteomics | Identifying protein targets and post-translational modifications. nih.gov | Uncovering direct molecular targets and downstream signaling effects. |
| Genomics | Investigating genetic variations that influence responses to sulfur compounds. nih.gov | Understanding individual differences in the metabolism and efficacy of the compound. |
Applications in Bioremediation and Environmental Engineering
The distinct chemical characteristics of this compound and associated sulfur heterocycles open up interesting avenues for bioremediation and environmental engineering. The dithiolane ring, with its disulfide bond, can engage in redox reactions, positioning it as a candidate for converting environmental pollutants. acs.org
A key research area is the utilization of microorganisms that can metabolize or use sulfur compounds for cleaning up contaminated areas. Certain bacteria are known to have enzymes that can break disulfide bonds and process the resulting thiols. Using these microbial activities could lead to new methods for decontaminating environments polluted with particular organic compounds, where this compound or similar structures might serve as a co-metabolite or a sulfur source for microbial growth. For instance, research on the bacterial degradation of dibenzothiophene (B1670422) (DBT), a sulfur-containing aromatic compound, has identified specific genes and pathways involved in desulfurization, which is a promising approach for reducing sulfur in fossil fuels. mdpi.comresearchgate.net
Moreover, the chemical properties of this compound could be applied in engineered systems for water treatment or soil remediation. Its capacity to bind with heavy metals, a common trait of many sulfur-containing compounds, indicates potential uses in removing toxic metal ions from polluted water. uky.edu While research in this field is still developing, the basic chemistry of the compound makes it a strong candidate for more study in environmental contexts. uky.edu
Advances in Computational Modeling and Artificial Intelligence for Compound Discovery
Computational modeling and artificial intelligence (AI) are transforming chemical research and drug discovery, and these technologies show great potential for the study of this compound. scholaris.canih.gov Molecular dynamics simulations can offer detailed views of the dithiolane ring's flexibility and its interactions with biological macromolecules like enzymes and receptors. nih.gov These simulations can help forecast the compound's binding affinity and mechanism of action at an atomic level.
Quantum mechanical calculations can be used to understand the electronic structure of this compound, including the reactivity of its disulfide bond and its capacity to engage in different chemical reactions. This basic knowledge is vital for creating derivatives with improved activity or particular features.
AI and machine learning algorithms are being employed to screen extensive virtual libraries of compounds to find new sulfur heterocycles with desired biological effects. digitellinc.comresearchgate.net By training these models on current data for known active compounds, it is possible to predict the characteristics of new, untested molecules, thus speeding up the discovery of new therapeutic agents or industrial chemicals. numberanalytics.comnih.gov For instance, AI could be used to forecast the antioxidant or antimicrobial strength of this compound derivatives, directing synthetic work towards the most promising options. numberanalytics.com
Interdisciplinary Collaborations in Sulfur Heterocycle Research
The intricate nature of sulfur chemistry and its wide-ranging importance across different scientific fields demand a highly cooperative research strategy. The future of this compound research will likely be molded by synergistic partnerships among chemists, biologists, environmental scientists, and computational scientists. researchgate.netmdpi.com
Organic chemists are crucial for creating new synthetic methods for this compound and its related compounds, and for designing new derivatives with specific properties. nih.gov Biochemists and molecular biologists are needed to clarify the action mechanisms of these compounds in biological systems. nih.gov Environmental engineers can investigate their potential uses in bioremediation, while computational scientists can offer the theoretical basis and predictive models to steer experimental studies. kfupm.edu.sa
These interdisciplinary collaborations encourage the sharing of ideas and knowledge, resulting in innovative research that would be unattainable within a single field. researchgate.net For example, a project to create a new bioremediation method using this compound would need the joint efforts of environmental microbiologists to find appropriate microorganisms, chemists to synthesize the compound, and engineers to design and test the remediation system. Such cooperative work will be essential to fully realize the potential of this interesting sulfur heterocycle.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methylthio-1,2-dithiolane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis often involves cyclization of mercapto acid intermediates using reagents like isobutyl chloroformate and trimethylamine, followed by oxidative ring closure under atmospheric oxygen . Optimization includes controlling reaction temperature (e.g., 60°C in DMF for 4 hours) and purification via flash chromatography (e.g., 1:5 ether/petroleum ether) to achieve >60% yields . For industrial-scale production, continuous flow reactors and advanced purification techniques (e.g., crystallization) improve purity .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Peaks at 970 cm⁻¹ (C-S stretching) and 895 cm⁻¹ (S-S vibration) .
- NMR : δ 1.4 ppm (d, 3H, CH₃), 2.0–3.4 ppm (m, CH₂ and CH groups) in CDCl₃ .
- Mass Spectrometry : Molecular ion peak at m/z 120 (M⁺) with fragmentation patterns confirming the dithiolane ring .
- InChI Key : LFHJFWOMFQJUBC-UHFFFAOYSA-N for structural validation .
Q. What are the challenges in purifying this compound, and what methods are effective?
- Methodological Answer : Challenges include its sensitivity to oxidation and volatility. Effective methods involve:
- Flash Chromatography : Silica gel with ether/petroleum ether eluents .
- Recrystallization : From methanol or ethanol for high-purity crystals .
- Distillation : Under reduced pressure to prevent thermal decomposition .
Advanced Research Questions
Q. How does the dithiolane ring’s reactivity influence its role in antitumor activity?
- Methodological Answer : The 1,2-dithiolane moiety undergoes redox-driven ring-opening, releasing reactive sulfur species (e.g., hydrogen sulfide) that alkylate DNA. This mechanism is critical in leinamycin analogues, where structural modifications to the dithiolane enhance cytotoxicity . Stability studies using cyclic voltammetry can quantify redox potentials to predict biological activity .
Q. What strategies are used to study structure-activity relationships (SAR) in dithiolane derivatives?
- Methodological Answer : SAR studies combine:
- Synthetic Modifications : Introducing substituents (e.g., methylthio groups) to alter ring strain and electron density .
- Biological Assays : Testing cytotoxicity against tumor cell lines (e.g., Streptomyces-derived models) .
- Computational Modeling : Density Functional Theory (DFT) to predict bond dissociation energies and reaction pathways .
Q. How are contradictions in reported biological activities resolved?
- Methodological Answer : Discrepancies (e.g., photosynthesis inhibition vs. predator cue inefficacy) are addressed by:
- Context-Specific Assays : Testing under varying physiological conditions (e.g., pH, redox environments) .
- Metabolite Profiling : LC-MS/MS to identify degradation products or bioactive intermediates .
Q. How is this compound incorporated into dynamic covalent polymers?
- Methodological Answer : In ABA triblock copolymers, dithiolane termini undergo thiol-initiated ring-opening polymerization, forming self-healing hydrogels. The kinetics of cross-linking (studied via rheometry) depend on dithiolane substituents—methyl groups enhance adaptability, while bulkier groups increase rigidity .
Q. What enzymatic pathways are implicated in the biosynthesis of dithiolane-containing natural products?
- Methodological Answer : Gene clusters (e.g., lnmE in Streptomyces) encode nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) that assemble the dithiolane moiety. Knockout mutants (e.g., ΔlnmE) reveal intermediate metabolites via HPLC and NMR .
Q. How do environmental factors affect the stability of this compound in experimental settings?
- Methodological Answer : Stability is compromised by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
